2-[[5-(1H-indazol-5-yl)pyridin-3-yl]amino]-2-phenylethanol
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Overview
Description
CDK8-IN-4 is a potent and selective inhibitor of cyclin-dependent kinase 8 (CDK8). Cyclin-dependent kinase 8 is a member of the cyclin-dependent kinase family, which plays a crucial role in regulating transcription and various cellular processes. CDK8-IN-4 has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CDK8-IN-4 involves multiple steps, including the preparation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of a substituted pyridine derivative, which is then subjected to various functional group transformations. Key steps include:
Formation of the pyridine core: This involves the reaction of appropriate starting materials under specific conditions to form the pyridine ring.
Functional group modifications: Introduction of various functional groups such as halogens, amines, or hydroxyl groups through reactions like halogenation, amination, or hydroxylation.
Coupling reactions: The final step involves coupling the modified pyridine core with other intermediates to form CDK8-IN-4.
Industrial Production Methods
Industrial production of CDK8-IN-4 follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of reaction conditions: Ensuring high yield and purity of the product by optimizing temperature, pressure, and reaction time.
Use of catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification techniques: Utilizing techniques such as crystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
CDK8-IN-4 undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific functional groups present in CDK8-IN-4 and the reagents used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of nitro groups may yield amines.
Scientific Research Applications
CDK8-IN-4 has a wide range of scientific research applications, including:
Drug Discovery: It serves as a lead compound for developing new CDK8 inhibitors with improved potency and selectivity.
Biological Studies: CDK8-IN-4 is used to study the role of CDK8 in various cellular processes, including transcription regulation, cell differentiation, and apoptosis.
Medical Applications: Potential therapeutic applications in treating diseases such as acute myeloid leukemia and other malignancies.
Mechanism of Action
CDK8-IN-4 exerts its effects by inhibiting the kinase activity of CDK8. The compound binds to the ATP-binding site of CDK8, preventing the phosphorylation of target proteins involved in transcription regulation. This inhibition disrupts the transcriptional activity of CDK8, leading to altered gene expression and inhibition of cancer cell growth .
Comparison with Similar Compounds
CDK8-IN-4 is compared with other CDK8 inhibitors such as:
Cortistatin A: A natural product with potent CDK8 inhibitory activity.
AU1-100: A synthetic CDK8 inhibitor with high selectivity.
MK-256: Another synthetic inhibitor with strong anti-cancer activity.
SEL120-34A: A CDK8 inhibitor currently in clinical trials for treating acute myeloid leukemia.
CDK8-IN-4 stands out due to its high potency, selectivity, and favorable pharmacokinetic properties, making it a promising candidate for further development in cancer therapy.
Properties
Molecular Formula |
C20H18N4O |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-[[5-(1H-indazol-5-yl)pyridin-3-yl]amino]-2-phenylethanol |
InChI |
InChI=1S/C20H18N4O/c25-13-20(14-4-2-1-3-5-14)23-18-9-16(10-21-12-18)15-6-7-19-17(8-15)11-22-24-19/h1-12,20,23,25H,13H2,(H,22,24) |
InChI Key |
VFKCKMKPKIUZOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC2=CN=CC(=C2)C3=CC4=C(C=C3)NN=C4 |
Origin of Product |
United States |
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